molecular formula C20H19N5O B10991594 N-(1H-benzo[d]imidazol-2-yl)-3-isopropyl-1-phenyl-1H-pyrazole-5-carboxamide

N-(1H-benzo[d]imidazol-2-yl)-3-isopropyl-1-phenyl-1H-pyrazole-5-carboxamide

Cat. No.: B10991594
M. Wt: 345.4 g/mol
InChI Key: FXSISZCIMCBAQM-UHFFFAOYSA-N
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Description

N-(1H-benzo[d]imidazol-2-yl)-3-isopropyl-1-phenyl-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of o-phenylenediamine with an aromatic aldehyde to form the benzimidazole ring . The pyrazole ring can be introduced through a cyclization reaction involving hydrazine and a β-diketone . The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzo[d]imidazol-2-yl)-3-isopropyl-1-phenyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

N-(1H-benzo[d]imidazol-2-yl)-3-isopropyl-1-phenyl-1H-pyrazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1H-benzo[d]imidazol-2-yl)-3-isopropyl-1-phenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes or receptors, disrupting key pathways involved in disease processes. For example, it may inhibit the activity of protein kinases, which play a crucial role in cell signaling and cancer progression . The compound’s structure allows it to bind to the active sites of these targets, blocking their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-benzo[d]imidazol-2-yl)-2-hydroxybenzamide
  • 2-(1H-benzo[d]imidazol-2-yl)-3-(4-(piperazin-1-yl)phenyl)propanenitrile
  • 4-(1H-benzo[d]imidazol-2-yl)-benzoic acid ethyl ester

Uniqueness

Compared to similar compounds, N-(1H-benzo[d]imidazol-2-yl)-3-isopropyl-1-phenyl-1H-pyrazole-5-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its isopropyl and phenyl groups enhance its hydrophobicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Properties

Molecular Formula

C20H19N5O

Molecular Weight

345.4 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-2-phenyl-5-propan-2-ylpyrazole-3-carboxamide

InChI

InChI=1S/C20H19N5O/c1-13(2)17-12-18(25(24-17)14-8-4-3-5-9-14)19(26)23-20-21-15-10-6-7-11-16(15)22-20/h3-13H,1-2H3,(H2,21,22,23,26)

InChI Key

FXSISZCIMCBAQM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=C1)C(=O)NC2=NC3=CC=CC=C3N2)C4=CC=CC=C4

Origin of Product

United States

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